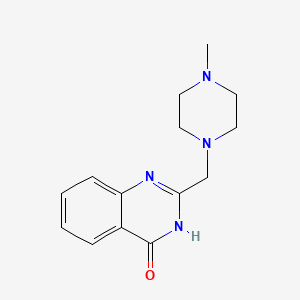

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The target compound, 2-((4-methyl-1-piperazinyl)methyl)-4(3H)-quinazolinone, features a 4-methylpiperazinylmethyl substituent at position 2. Quinazolinones are widely studied for their diverse bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects, with substituent patterns critically influencing their efficacy .

Properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)10-13-15-12-5-3-2-4-11(12)14(19)16-13/h2-5H,6-10H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXPXFQAOMQIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172551 | |

| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19062-52-3 | |

| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Piperazinylmethyl Group: The 4-methyl-1-piperazinylmethyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinazolinone core with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 2-((4-methyl-1-piperazinyl)methyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, with a molecular formula of C20H22N4O and a molecular weight of approximately 350.42 g/mol, exhibits potential therapeutic effects against various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The structural composition of 4(3H)-quinazolinone derivatives includes a quinazolinone core, which is known for its ability to interact with multiple biological targets. The presence of the piperazine moiety enhances the compound's pharmacological profile by improving solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 350.42 g/mol |

| Melting Point | Not specified |

| Solubility | Variable |

Research indicates that 4(3H)-quinazolinone derivatives may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : These compounds can interfere with cellular pathways that regulate growth and division, potentially leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : The modulation of NF-κB signaling pathways has been observed, suggesting a role in reducing inflammation.

- Antibacterial Activity : Quinazolinones have shown promise against methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), thereby enhancing the efficacy of β-lactam antibiotics.

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives can be categorized as follows:

- Anticancer Activity

- Antibacterial Activity

-

Anti-inflammatory Activity

- These compounds have been linked to the inhibition of inflammatory mediators through the NF-κB pathway, highlighting their potential in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy and mechanisms of action for quinazolinone derivatives:

- A study on the structure-activity relationship (SAR) of 79 quinazolinone derivatives revealed that modifications to the piperazine moiety significantly influenced antibacterial efficacy against MRSA. Compounds were tested in vitro and showed varying levels of activity based on structural changes .

- Another investigation focused on the anti-inflammatory properties of quinazolinones, demonstrating their ability to inhibit pro-inflammatory cytokines in cell culture models .

Comparative Analysis

To better understand the biological activity of 4(3H)-quinazolinone derivatives, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl) | C20H22N4O | Core structure with piperazine enhancing activity |

| 7,8-dihydro-2-(4-methyl-1-piperazinyl)-4(3H)-Quinazolinone | C13H18N4O | Reduced double bond; altered pharmacokinetics |

| 4(3H)-Quinazolinone, 3-phenyl-2-(4-methyl-1-piperazinyl)methyl | C25H24N4O | Additional phenyl group; varied biological properties |

Q & A

Q. What are the foundational synthetic routes for 4(3H)-quinazolinone derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with primary amines or carbonyl compounds. A common method uses anthranilic acid, trimethyl orthoformate, and amines under solvent-free conditions with catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane), achieving yields >80% . Alternative routes include refluxing 4-quinazolinone with alkylating agents (e.g., ethyl chloroacetate) in acetone with K₂CO₃, followed by recrystallization . For 2-substituted derivatives, phosphorus pentaoxide-amine hydrochloride mixtures at 150–180°C are effective .

Q. What biological activities are associated with 2-((4-methylpiperazinyl)methyl)-substituted quinazolinones?

This substitution enhances antimicrobial, anti-inflammatory, and anticancer properties. The 4-methylpiperazine group improves solubility and bioavailability, facilitating interactions with targets like penicillin-binding proteins (PBPs) in Staphylococcus aureus . Broad-spectrum activity against filamentous fungi has also been observed, with halogen substituents (e.g., 7-Cl) boosting potency .

Advanced Research Questions

Q. How do solvent-free synthetic methods compare to traditional approaches in efficiency?

Solvent-free protocols using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) reduce reaction times (<2 hours) and eliminate toxic solvents, achieving yields comparable to conventional methods (85–95%) . These methods align with green chemistry principles but may require specialized catalysts. Traditional routes (e.g., reflux in acetone) are robust but generate more waste .

Q. How do structural modifications at the 2- and 3-positions alter pharmacological profiles?

- 2-position : Introducing hydrophobic groups (e.g., aryl) enhances antifungal activity by improving membrane penetration. For example, 7-Cl substitution increases potency against Aspergillus spp. by 10-fold .

- 3-position : Alkyl chains (e.g., methyl) improve metabolic stability, while bulky groups (e.g., benzyl) may reduce clearance in vivo .

SAR studies highlight that electron-withdrawing groups at the 7-position optimize antibacterial activity, whereas hydrophilic substituents at the 2-position enhance water solubility .

Q. What in vivo models evaluate anti-inflammatory activity for quinazolinone derivatives?

- Carrageenan-induced paw edema in mice: Measures inhibition of inflammation via COX-2 pathways. Compounds reducing edema by >50% (vs. control) are considered potent .

- p-Benzoquinone writhing test : Assesses analgesic activity by counting pain-induced abdominal contractions. Effective compounds show ≥60% reduction in writhing .

Q. Which analytical techniques are critical for characterizing quinazolinone derivatives?

Q. How can discrepancies in biological activity data across studies be resolved?

- Standardize assay conditions : Variations in MIC values for antifungals may arise from differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) .

- Control pharmacokinetic variables : Oral bioavailability in mice (t₁/₂ = 1 hour) vs. rats (t₁/₂ = 6 hours) explains species-specific efficacy .

Q. What approaches elucidate the mechanism of quinazolinone-based antibacterials?

- Target identification : In silico docking with PBPs (e.g., PBP2a in MRSA) predicts binding affinity .

- Time-kill assays : Confirm bactericidal vs. bacteriostatic activity by monitoring CFU/mL over 24 hours .

- Resistance studies : Serial passaging in sub-MIC concentrations identifies mutations (e.g., mecA upregulation) .

Q. What pharmacokinetic parameters are critical for optimizing quinazolinone derivatives?

- Half-life : Compounds with t₁/₂ >6 hours (rat) show sustained efficacy in systemic candidiasis .

- Oral bioavailability : >30% in rodents correlates with in vivo protection levels comparable to fluconazole .

- Plasma protein binding : High binding (>90%) may reduce free drug concentration, requiring dose adjustments .

Q. What strategies mitigate low yields in quinazolinone synthesis?

- Catalyst optimization : DABCO increases yields from 50% to 90% by accelerating cyclocondensation .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, minimizing side reactions .

- Purification techniques : Recrystallization from ethanol-water (9:1) improves purity to >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.